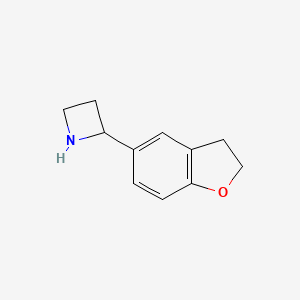
2-Methyl-4-(thiophen-3-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(thiophen-3-yl)butan-1-amine is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(thiophen-3-yl)butan-1-amine typically involves the reaction of thiophene derivatives with appropriate alkylating agents. One common method involves the alkylation of thiophene with a suitable alkyl halide in the presence of a base. For instance, the reaction of thiophene with 2-bromo-2-methylbutane in the presence of a strong base like sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations, optimizing the synthesis process for large-scale production .
化学反応の分析
Types of Reactions
2-Methyl-4-(thiophen-3-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .
科学的研究の応用
2-Methyl-4-(thiophen-3-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological targets.
作用機序
The mechanism of action of 2-Methyl-4-(thiophen-3-yl)butan-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
類似化合物との比較
Similar Compounds
Methiopropamine: This compound is structurally related and functions as a norepinephrine-dopamine reuptake inhibitor.
Thiophene-2-ethylamine: Another similar compound used in the synthesis of various derivatives.
Uniqueness
2-Methyl-4-(thiophen-3-yl)butan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which can confer distinct chemical and biological properties compared to other thiophene derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C9H15NS |
|---|---|
分子量 |
169.29 g/mol |
IUPAC名 |
2-methyl-4-thiophen-3-ylbutan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-8(6-10)2-3-9-4-5-11-7-9/h4-5,7-8H,2-3,6,10H2,1H3 |
InChIキー |
WBQZYPCRECTKHY-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CSC=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13527184.png)
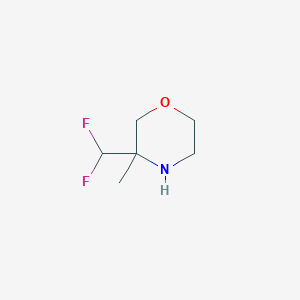

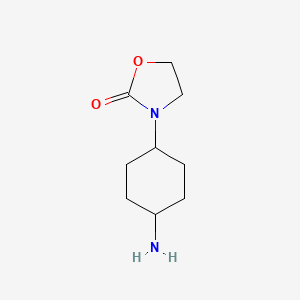
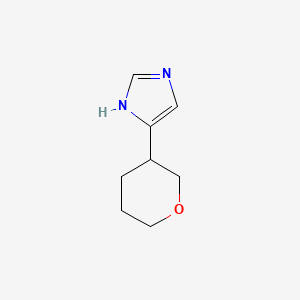

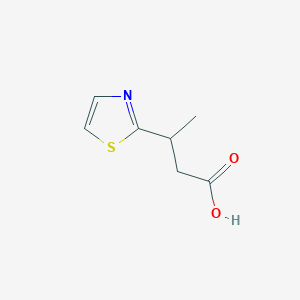
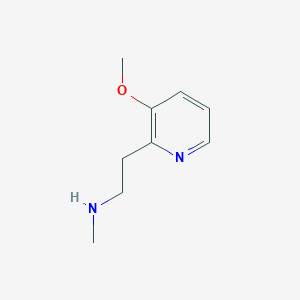

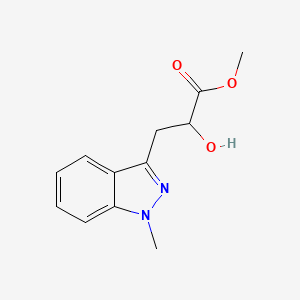
![Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13527242.png)


